MC-Val-Cit-PAB
MC-Val-Cit-PAB
Mc-Val-Cit-PAB is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-aminobenzyl (PAB) spacer that allows the peptide to be linked to active compounds, such as anticancer agents. Mc-Val-Cit-PAB is cleaved in vivo by cathepsin B, a protease highly expressed in cancer cells, which confers specificity of the ADC to cancer cells. Upon cleavage by cathepsin B, the active compound is released at the target site. Mc-Val-Cit-PAB has been used in the synthesis of an ADC containing the tubulin polymerization inhibitor KGP05. It has also been used as a precursor in the synthesis of Mc-Val-Cit-PABC-PNP.
N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide is used as a reagent to prepare antibody-drug conjugates, which are compounds that selectively deliver cytotoxic drugs to a tumor-associated antigen.
MC-Val-Cit-PAB, also known as MC-Val-Cit-PAB-OH, is a cathepsin cleavable ADC peptide linker. MC-Val-Cit-PAB is useful for making ADC conjugate (antibody-drug conjugate). FDA approved drugs such as brentuximab vedotin used this linker. * * * * * Please also : #610235: MC-Val-Cit-PAB (ADC peptide linker) and #610234: MC-Val-Cit-PAB-PNP (ADC peptide linker); #620108 Val-cit-PAB-OH (ADC peptide linker).
N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide is used as a reagent to prepare antibody-drug conjugates, which are compounds that selectively deliver cytotoxic drugs to a tumor-associated antigen.
MC-Val-Cit-PAB, also known as MC-Val-Cit-PAB-OH, is a cathepsin cleavable ADC peptide linker. MC-Val-Cit-PAB is useful for making ADC conjugate (antibody-drug conjugate). FDA approved drugs such as brentuximab vedotin used this linker. * * * * * Please also : #610235: MC-Val-Cit-PAB (ADC peptide linker) and #610234: MC-Val-Cit-PAB-PNP (ADC peptide linker); #620108 Val-cit-PAB-OH (ADC peptide linker).
Brand Name:
Vulcanchem
CAS No.:
159857-80-4
VCID:
VC0048276
InChI:
InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O
Molecular Formula:
C28H40N6O7
Molecular Weight:
572.7 g/mol
MC-Val-Cit-PAB
CAS No.: 159857-80-4
Cat. No.: VC0048276
Molecular Formula: C28H40N6O7
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mc-Val-Cit-PAB is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-aminobenzyl (PAB) spacer that allows the peptide to be linked to active compounds, such as anticancer agents. Mc-Val-Cit-PAB is cleaved in vivo by cathepsin B, a protease highly expressed in cancer cells, which confers specificity of the ADC to cancer cells. Upon cleavage by cathepsin B, the active compound is released at the target site. Mc-Val-Cit-PAB has been used in the synthesis of an ADC containing the tubulin polymerization inhibitor KGP05. It has also been used as a precursor in the synthesis of Mc-Val-Cit-PABC-PNP. N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide is used as a reagent to prepare antibody-drug conjugates, which are compounds that selectively deliver cytotoxic drugs to a tumor-associated antigen. MC-Val-Cit-PAB, also known as MC-Val-Cit-PAB-OH, is a cathepsin cleavable ADC peptide linker. MC-Val-Cit-PAB is useful for making ADC conjugate (antibody-drug conjugate). FDA approved drugs such as brentuximab vedotin used this linker. * * * * * Please also : #610235: MC-Val-Cit-PAB (ADC peptide linker) and #610234: MC-Val-Cit-PAB-PNP (ADC peptide linker); #620108 Val-cit-PAB-OH (ADC peptide linker). |
|---|---|
| CAS No. | 159857-80-4 |
| Molecular Formula | C28H40N6O7 |
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
| Standard InChI | InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 |
| Standard InChI Key | AMKBTTRWLGVRER-OFVILXPXSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator